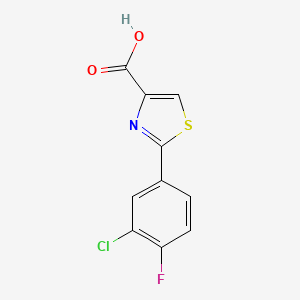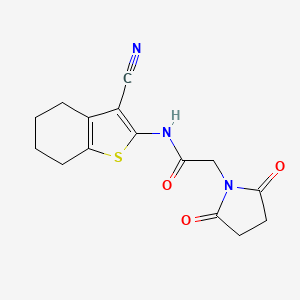![molecular formula C20H17FN6 B2806001 N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-89-6](/img/structure/B2806001.png)
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a prop-2-en-1-yl group attached to a pyrazolo[3,4-d]pyrimidine core. The incorporation of fluorine into the molecule enhances its pharmacokinetic properties, making it a compound of interest in medicinal chemistry .
Métodos De Preparación
The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under reflux conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate forms a hydrazone intermediate, which undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ microwave irradiation techniques to enhance reaction rates and yields .
Análisis De Reacciones Químicas
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and certain kinases . By binding to the active sites of these enzymes, the compound prevents their normal function, leading to reduced cell proliferation and inflammation .
Comparación Con Compuestos Similares
N4-(4-fluorophenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(2,6-difluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound also contains fluorophenyl groups and exhibits similar biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a pyrazolo[3,4-d]pyrimidine core but shares similar antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
4-N-(4-fluorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXLMFGNJIODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-2-methyl-3-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2805922.png)
![6-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole](/img/structure/B2805925.png)



![N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2805931.png)
![ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2805932.png)


![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)
